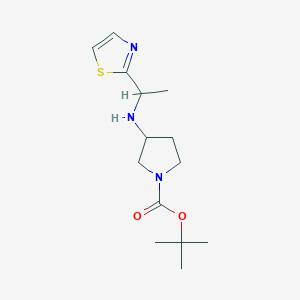

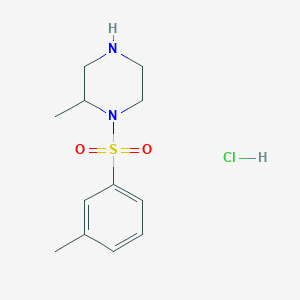

![molecular formula C9H12FNO B3027706 2-[(Ethylamino)methyl]-4-fluorophenol CAS No. 1363166-27-1](/img/structure/B3027706.png)

2-[(Ethylamino)methyl]-4-fluorophenol

Vue d'ensemble

Description

The compound "2-[(Ethylamino)methyl]-4-fluorophenol" is not directly studied in the provided papers. However, similar compounds with substituted phenol groups and various functional groups have been synthesized and characterized, providing insights into the chemical behavior and properties that could be relevant to the compound . These studies involve the use of spectroscopic techniques such as FT-IR, UV/Vis, and NMR, as well as X-ray diffraction for structural analysis. Computational methods like Density Functional Theory (DFT) are also employed to predict and understand the molecular structure and properties of these compounds .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of imine or amine linkages to a phenol derivative. For example, the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was achieved from a corresponding bromophenyl-fluorophenyl compound and ammonium acetate in glacial acetic acid . Another study reported the one-pot synthesis of an ethyl benzimidazole derivative using a reductive cyclization method . These methods suggest that the synthesis of "this compound" could potentially be carried out through similar reductive amination reactions or by using protective group strategies to control the functional group transformations.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal structure of synthesized compounds. For instance, the crystal structure of a related compound, (E)-ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, was determined, revealing intramolecular and intermolecular hydrogen bonding interactions . Similarly, the molecular structure of other compounds was characterized, showing preferences for certain conformations and tautomeric forms in the solid state . These findings indicate that "this compound" would likely exhibit specific conformational preferences and hydrogen bonding patterns that could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

The studies provide insights into the reactivity of similar compounds, such as the oxidative polycondensation of a fluorophenyl imino methylene phenol, which could be relevant to understanding the reactivity of "this compound" . The presence of the fluorophenyl group and the imine linkage suggests that the compound may participate in various chemical reactions, including further condensation, substitution, or addition reactions, depending on the reaction conditions and the presence of other reactive species.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized using a combination of experimental and computational methods. For example, the thermodynamic properties of a related compound were obtained in the range of 100-500 K, indicating its stability under different temperature conditions . The spectroscopic studies and DFT calculations provide information on vibration frequencies, HOMO-LUMO energy gaps, and molecular electrostatic potential maps, which are crucial for understanding the electronic structure and potential reactivity of the compounds . These analyses suggest that "this compound" would exhibit specific spectroscopic signatures and thermodynamic properties that could be predicted and studied using similar methodologies.

Applications De Recherche Scientifique

1. pH Sensitive Probes

A study explored the use of 2-[(Ethylamino)methyl]-4-fluorophenol derivatives as pH sensitive probes. These compounds were modified to yield a series of indicators with physiological range pK values and negligible affinity for other ions. Notably, fluorinated analogs like N-ethyl-5-fluoro-2-aminophenol N,O-diacetate and others exhibited significant titration shifts, suggesting potential applications in intracellular pH measurement (Rhee, Levy, & London, 1995).

2. Chemo-sensing Applications

Salicylaldehyde-based hydrazones, including a 4-fluoro-2-[(2-methyl-2-(pyridin-2-yl)hydrazono)methyl]phenol derivative, showed significant "turn on" fluorescence response towards Al3+ ions. This sensitivity and selectivity towards Al3+ over other metal ions highlight its potential application in living cells imaging and monitoring metal ions (Rahman et al., 2017).

3. Metal Ion Interaction and Detection

The development of fluoroionophores based on diamine-salicylaldehyde derivatives, including a this compound related compound, indicated its potential in chelating metal ions like Zn2+. These compounds were effective in identifying specific metal ions from various salts, suggesting their use in cellular metal staining and as metal detectors in various solutions (Hong, Lin, Hsieh, & Chang, 2012).

4. Antibacterial Activity

A study investigated the antibacterial activity of Schiff base ligands, including those derived from this compound. These ligands demonstrated potent antibacterial properties, which could be valuable in the development of new antimicrobial agents (Sun et al., 2017).

Propriétés

IUPAC Name |

2-(ethylaminomethyl)-4-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-2-11-6-7-5-8(10)3-4-9(7)12/h3-5,11-12H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQOHANZBIQNAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286783 | |

| Record name | 2-[(Ethylamino)methyl]-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1363166-27-1 | |

| Record name | 2-[(Ethylamino)methyl]-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Ethylamino)methyl]-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

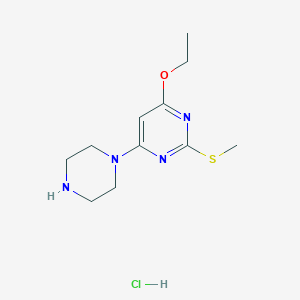

![2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3027628.png)

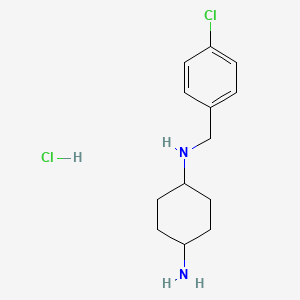

![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B3027631.png)

![tert-Butyl ((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-2-yl)methyl)carbamate](/img/structure/B3027633.png)

![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B3027634.png)

![2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B3027636.png)

![1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol](/img/structure/B3027638.png)

![N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B3027645.png)